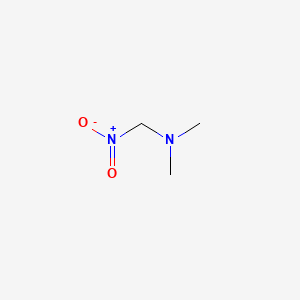
Quinoxaline, 2-(4-(propylthio)phenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoxaline, 2-(4-(propylthio)phenyl)- is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound Quinoxalines are known for their fused benzene and pyrazine rings, making them an essential structural unit in both chemistry and biochemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of quinoxaline derivatives typically involves the condensation of ortho-phenylenediamines with dicarbonyl compounds. For Quinoxaline, 2-(4-(propylthio)phenyl)-, the process can be initiated by reacting 4-(propylthio)benzene-1,2-diamine with a suitable dicarbonyl compound under acidic conditions. The reaction often requires high temperatures and prolonged heating to achieve optimal yields .
Industrial Production Methods
Industrial production of quinoxaline derivatives has shifted towards green chemistry approaches. These methods aim to reduce environmental impact by using eco-friendly solvents and catalysts. For instance, nickel-catalyzed synthesis and copper-catalyzed cycloamination have been employed to produce quinoxaline derivatives efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
Quinoxaline, 2-(4-(propylthio)phenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thioether group to a sulfoxide or sulfone.
Reduction: The nitro groups in quinoxaline derivatives can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride and hydrogen gas are frequently used.
Substitution: Halogenating agents and nucleophiles such as alkyl halides and amines are employed
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted quinoxalines, depending on the reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Quinoxaline, 2-(4-(propylthio)phenyl)- has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Quinoxaline derivatives exhibit significant biological activities, including antibacterial, antifungal, and antiviral properties
Medicine: These compounds are investigated for their potential as anticancer agents and inhibitors of various enzymes
Industry: Quinoxaline derivatives are used in the production of dyes, agrochemicals, and materials for electronic devices
Wirkmechanismus
The mechanism of action of Quinoxaline, 2-(4-(propylthio)phenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: Another nitrogen-containing heterocycle with a similar structure but different biological activities.
Quinazoline: Shares the benzene and pyrazine ring system but has different substitution patterns and applications.
Cinnoline: Similar in structure but differs in the position of nitrogen atoms within the ring
Uniqueness
Quinoxaline, 2-(4-(propylthio)phenyl)- is unique due to its propylthio substitution, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s lipophilicity, potentially improving its bioavailability and interaction with biological targets .
Eigenschaften
CAS-Nummer |
53140-57-1 |
|---|---|
Molekularformel |
C17H16N2S |
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
2-(4-propylsulfanylphenyl)quinoxaline |
InChI |
InChI=1S/C17H16N2S/c1-2-11-20-14-9-7-13(8-10-14)17-12-18-15-5-3-4-6-16(15)19-17/h3-10,12H,2,11H2,1H3 |
InChI-Schlüssel |
UZGDZYZLNQUIJY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCSC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![{(E)-[(4-Fluorophenyl)imino][(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14641735.png)

![Ethyl 4-ethyl-5-methyl-2-[(4-methylbenzene-1-sulfonyl)amino]thiophene-3-carboxylate](/img/structure/B14641760.png)
![7-(3-Oxo-6-oxabicyclo[3.1.0]hexan-2-yl)hept-5-enoic acid](/img/structure/B14641766.png)
![N-Acetyl-N-{2-[(phenylsulfanyl)methyl]phenyl}acetamide](/img/structure/B14641780.png)





